5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine
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Overview
Description
5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine: is a heterocyclic compound with the molecular formula C10H7ClN2O . This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a phenyl group in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine typically involves the reaction of appropriate pyrazine derivatives with chlorinating agents. One common method is the chlorination of 2-phenylpyrazine-1-oxide using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .
Comparison with Similar Compounds
2-Phenylpyrazine-1-oxide: A precursor in the synthesis of 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine.
5-Bromo-1-oxo-2-phenyl-1lambda~5~-pyrazine: A brominated analog with similar reactivity.
1-Phenyl-3-methyl-5-pyrazolone: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various scientific research applications .
Properties
CAS No. |
61578-12-9 |
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Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-chloro-1-oxido-2-phenylpyrazin-1-ium |
InChI |
InChI=1S/C10H7ClN2O/c11-10-7-13(14)9(6-12-10)8-4-2-1-3-5-8/h1-7H |
InChI Key |
JXXVTEUMAVUFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=[N+]2[O-])Cl |
Origin of Product |
United States |
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